![molecular formula C28H32N4O3S B2758784 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 477493-44-0](/img/structure/B2758784.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

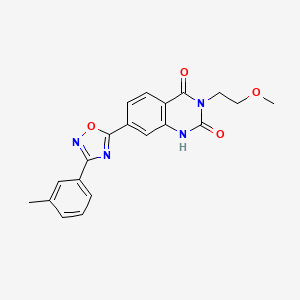

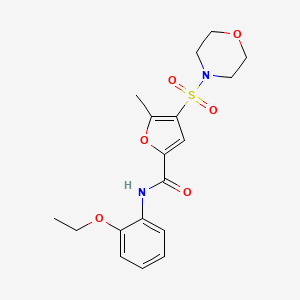

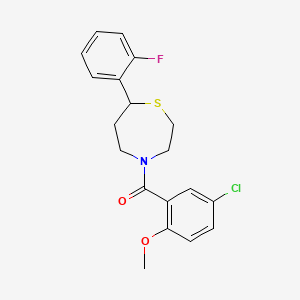

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BIBX1382BS and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.

Applications De Recherche Scientifique

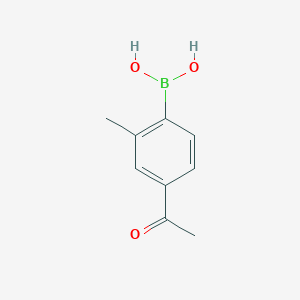

- Findings : In vitro assays demonstrated moderate to high inhibitory activities against tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. Notably, it exhibited lower cytotoxicity against normal HL-7702 cells compared to standard chemotherapeutic agents like 5-FU and cisplatin .

- Mechanism : The compound likely exerts its antitumor effects through various pathways, including up-regulation of Bax, intracellular Ca2+ release, ROS generation, and activation of caspases .

- Potential : The experimental results suggest that this Pd(II) complex could serve as a potent anticancer drug in the future .

- Recent Advances : Researchers have made significant progress (2018-present) in the controlled synthesis of substituted imidazoles. These heterocycles are essential components in drug discovery, materials science, and other fields .

Antitumor Activity

Palladium Complex for Anticancer Therapy

Regiocontrolled Synthesis of Imidazoles

Mécanisme D'action

Target of Action

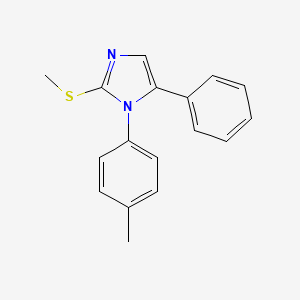

The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .

Mode of Action

The compound interacts with its target through a covalent bond . It specifically targets the C522 residue of p97, retaining selectivity among the complicated whole proteome . This interaction results in the inhibition of the ATPase activity of p97, disrupting its function .

Biochemical Pathways

The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering the unfolded protein response and potentially leading to cell death .

Result of Action

The molecular effect of the compound’s action is the inhibition of p97 ATPase activity . On a cellular level, this can lead to the disruption of protein homeostasis, potentially inducing cell death . This makes the compound a promising candidate for the development of new therapeutic strategies, particularly in the context of diseases characterized by protein misfolding.

Propriétés

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)24-14-12-21(13-15-24)28(33)29-23-9-7-8-22(16-23)27-30-25-10-5-6-11-26(25)31-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,33)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBCSBVNFQOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2758710.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2758715.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2758716.png)

![methyl {[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetate](/img/structure/B2758722.png)